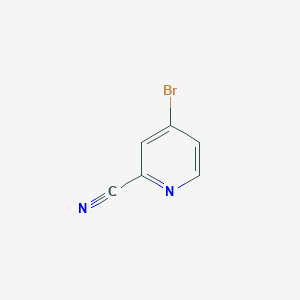

4-Bromopyridine-2-carbonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXDCTUSFIKLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351205 | |

| Record name | 4-bromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62150-45-2 | |

| Record name | 4-Bromo-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62150-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromopyridine 2 Carbonitrile and Its Precursors

Retrosynthetic Analysis of 4-Bromopyridine-2-carbonitrile

A retrosynthetic analysis of this compound identifies several logical bond disconnections that suggest potential starting materials and synthetic strategies. The most apparent disconnections are the carbon-bromine (C-Br) and carbon-nitrile (C-CN) bonds.

C-Br Bond Disconnection: This approach suggests that the target molecule can be synthesized from a precursor already containing the nitrile group, namely Pyridine-2-carbonitrile (B1142686) . The synthesis would then involve a regioselective bromination at the C-4 position.

C-CN Bond Disconnection: This strategy points towards a precursor such as 4-Bromopyridine (B75155) . The challenge then becomes the introduction of a nitrile group at the C-2 position. This could potentially be achieved through lithiation followed by cyanation or via an N-oxide intermediate.

Functional Group Interconversion (FGI): Another powerful retrosynthetic approach involves the interconversion of functional groups. For instance, a Sandmeyer-type reaction suggests that the bromine atom could originate from an amino group at the 4-position. This points to 4-Aminopyridine-2-carbonitrile as a key precursor. Similarly, the nitrile group could be derived from an amino group at the C-2 position of a 4-brominated pyridine (B92270) scaffold.

These primary disconnections form the basis for the classical and modern synthetic routes discussed in the following sections.

Classical Synthetic Routes to Bromopyridine-2-carbonitrile Scaffolds

Traditional synthetic methods have long provided access to functionalized pyridine rings, including the this compound scaffold. These routes often rely on fundamental reaction mechanisms like electrophilic and nucleophilic substitutions.

Electrophilic Bromination Strategies on Pyridine-2-carbonitrile

The direct electrophilic bromination of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. Such reactions, when forced, typically occur at the 3-position under harsh conditions. researchgate.net However, the presence of an electron-withdrawing group like a nitrile at the C-2 position further deactivates the ring but directs incoming electrophiles. The electron-withdrawing nature of the nitrile group directs electrophilic aromatic substitution to the C-4 position (para to the nitrile). This allows for the direct bromination of Pyridine-2-carbonitrile using reagents like bromine in the presence of a Lewis acid.

Nucleophilic Aromatic Substitution (SNAr) Routes from Substituted Pyridines

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for constructing the target molecule. This pathway is particularly effective on pyridine rings bearing good leaving groups and activated by electron-withdrawing substituents.

One effective method starts with 4-Bromopyridine 1-oxide . The N-oxide group activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions. In this case, reaction with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) introduces the nitrile group at the C-2 position. guidechem.com The N-oxide can be subsequently removed.

A detailed example of this transformation is provided below:

Table 1: Synthesis of this compound via SNAr| Reactant | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 4-Bromopyridine 1-oxide | Trimethylsilyl cyanide, Triethylamine (B128534) | Acetonitrile (B52724) | 110 °C, 3 hours | 72.4% guidechem.com |

The inherent electronic properties of bromopyridines favor SNAr reactions at the 4-position over the 3-position. researchgate.net This preference is a key factor in designing selective syntheses for 4-substituted pyridines.

Sandmeyer-Type Reactions for Nitrile Introduction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functionalities, including halides and nitriles, via a diazonium salt intermediate. thermofisher.comnumberanalytics.comwikipedia.org This strategy can be applied in two ways to access the this compound scaffold.

Bromination via Diazotization: Starting with 4-Aminopyridine-2-carbonitrile , the amino group can be converted to a diazonium salt using a diazotizing agent like sodium nitrite (B80452) in hydrobromic acid. Subsequent treatment with a bromine source, such as copper(I) bromide (CuBr), yields the final product.

Cyanation via Diazotization: Alternatively, one could start with 2-Amino-4-bromopyridine (B18318) . Diazotization of this precursor followed by reaction with copper(I) cyanide (CuCN) would introduce the nitrile group at the C-2 position. numberanalytics.commasterorganicchemistry.com

Table 2: Sandmeyer-Type Transformations for Synthesis

| Precursor | Transformation Step | Reagents | Resulting Group |

|---|---|---|---|

| 4-Aminopyridine-2-carbonitrile | 1. Diazotization 2. Bromination | 1. NaNO₂, HBr 2. CuBr | Bromo at C-4 |

| 2-Amino-4-bromopyridine | 1. Diazotization 2. Cyanation | 1. NaNO₂, HCl 2. CuCN | Nitrile at C-2 numberanalytics.comnumberanalytics.com |

Modern Catalytic Approaches to this compound

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions are particularly prominent in the synthesis of complex heterocyclic molecules.

Palladium-Catalyzed Cross-Coupling Precursors and Transformations

Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds. While often used to functionalize the this compound molecule itself, these methods are also applicable to its synthesis.

A key modern strategy involves the palladium-catalyzed cyanation of a dihalopyridine precursor, such as 2,4-dibromopyridine . By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to selectively displace one of the bromine atoms with a cyanide group. For example, using a palladium(0) catalyst with a suitable phosphine (B1218219) ligand and a cyanide source like zinc cyanide (Zn(CN)₂), one can achieve regioselective cyanation. tandfonline.com This approach is a testament to the control offered by modern catalytic systems.

The development of palladium-catalyzed carbonylative coupling reactions of bromopyridines further highlights the versatility of these precursors in constructing complex heterocyclic systems like indolizines. semanticscholar.orgrsc.orgrsc.org These advanced methods underscore the importance of having efficient access to starting materials like this compound.

Table 3: Typical Components for Palladium-Catalyzed Cross-Coupling

| Component | Examples |

|---|---|

| Catalysts | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligands | Diphenylphosphino ferrocene (B1249389) (dppf), Xantphos tandfonline.comsemanticscholar.org |

| Bases | Cs₂CO₃, K₃PO₄, i-Pr₂NEt semanticscholar.org |

| Solvents | 1,4-Dioxane, Toluene (B28343), Acetonitrile semanticscholar.org |

Copper-Mediated Cyanation Strategies

The introduction of a cyano group onto a pyridine ring, particularly at the 2-position of a 4-bromopyridine scaffold, is effectively achieved through copper-mediated cyanation, a variant of the Rosenmund-von Braun reaction. beilstein-journals.orgorganic-chemistry.org This method typically involves the reaction of an aryl halide with a copper(I) cyanide (CuCN) source in a high-boiling polar solvent. organic-chemistry.org The mechanism is thought to proceed through the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, which then undergoes reductive elimination to yield the desired aryl nitrile. organic-chemistry.org

For the synthesis of this compound, a common precursor is 4-bromopyridine-1-oxide. guidechem.com This precursor is reacted with a cyanide source, such as trimethylsilyl cyanide, in the presence of a base like triethylamine and a suitable solvent like acetonitrile at elevated temperatures. guidechem.com One documented procedure involves dissolving 4-bromopyridine-1-oxide with trimethylsilyl cyanide and triethylamine in acetonitrile and heating the mixture at 110 °C for 3 hours under a nitrogen atmosphere, resulting in a 72.4% yield of this compound after purification. guidechem.com

The traditional Rosenmund-von Braun reaction often requires an excess of copper cyanide and high temperatures (up to 200°C), which can complicate product purification and limit the tolerance of certain functional groups. organic-chemistry.org To circumvent these issues, modifications using catalytic amounts of copper(I) iodide and potassium iodide with alkali metal cyanides have been developed, allowing for milder reaction conditions. organic-chemistry.orgresearchgate.net The use of ligands can also accelerate the reaction rate. alberts.edu.in For instance, the cyanation of aryl bromides can be achieved using catalytic amounts of copper salts and chelating ligands, enabling the reaction to proceed at a lower temperature of 110°C. researchgate.net

The choice of cyanide source and reaction conditions significantly impacts the reaction's success. While copper(I) cyanide is frequently used, potassium cyanide is another option. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed, with reaction temperatures typically ranging from 120–150°C for the direct cyanation of 4-bromopyridine.

Direct C-H Functionalization Routes to Bromopyridines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized pyridines, including bromopyridines, by avoiding the need for pre-functionalized starting materials. researchgate.netmdpi.com These methods often involve the use of a directing group to guide the functionalization to a specific position on the pyridine ring. rsc.org

For the bromination of pyridines, various methods have been explored. Electrophilic aromatic substitution can be used for meta-halogenation, but it often requires harsh conditions and may result in low regioselectivity. researchgate.netsnnu.edu.cn Milder, more selective methods are therefore preferred. One approach involves the use of a directing group, such as an amino group at the 2-position, which can direct bromination to the C5-position using reagents like N-bromosuccinimide (NBS). snnu.edu.cn

Palladium-catalyzed C-H activation is another prominent technique. For example, chelation-assisted palladium catalysis can be used for the ortho-C-H bromination of 2-phenylpyridines. rsc.orgrsc.org In one instance, a palladium catalyst was used with hydrobromic acid and dimethyl sulfoxide (DMSO) as an oxidant to achieve good yields and high selectivity. rsc.org Ruthenium-based catalysts have also been employed for the direct arylation of N-heteroarenes with aryl halides. mdpi.com

A notable strategy for achieving meta-selective C-H functionalization of pyridines involves a temporary dearomatization-rearomatization process. snnu.edu.cnnih.gov This method allows for the introduction of various functional groups, including bromine, with high regioselectivity without the need for a catalyst in some cases. nih.gov

For the direct synthesis of bromopyridines, a metal-free method has been developed for the decarboxylative bromination of 2-picolinic acids using a dihalomethane reagent in the presence of t-BuOCl and NaHCO3. rsc.org This approach can also be extended to other heterocyclic carboxylic acids. rsc.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time. acs.org

In the context of copper-mediated cyanation, the addition of a palladium catalyst, such as Pd(OAc)₂, has been shown to enhance reaction efficiency, with reported yields in the range of 65–75%. The solvent also plays a critical role. For the cyanation of 2,5-dibromo-3,4-diaminopyridine, heating the reaction mixture in N,N-dimethylformamide (DMF) at 120°C for 6 hours provided the best yield of the dicyanated product. mdpi.com

Microwave irradiation has been demonstrated as an effective tool for reducing reaction times. For instance, in some pyridine syntheses, microwave-assisted methods have shortened reaction times from hours to minutes while also improving yields. nih.gov In the context of this compound synthesis, microwave irradiation can reduce the reaction time from 24 hours to 2–3 hours.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome. acs.org This can involve fixing certain parameters while varying others to identify the optimal combination for the highest yield. For example, one might first optimize the solvent and catalyst at a fixed temperature and time, and then proceed to optimize the temperature and time with the best solvent and catalyst combination. acs.org

| Method | Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Cyanation | 4-Bromopyridine-1-oxide | Trimethylsilyl cyanide, Triethylamine | Acetonitrile | 110 °C | 3 h | 72.4% | guidechem.com |

| Cyanation | 4-Bromopyridine | Copper(I) cyanide | DMF or DMSO | 120–150 °C | - | - | |

| Cyanation with Catalyst | 4-Bromopyridine | Copper(I) cyanide, Pd(OAc)₂ | - | - | - | 65–75% | |

| Cyanation (Microwave) | 4-Bromopyridine | - | - | - | 2–3 h | - | |

| Cyanation | 2,5-Dibromo-3,4-diaminopyridine | CuCN | DMF | 120 °C | 6 h | - | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to create more sustainable and environmentally friendly processes. numberanalytics.comresearchgate.net This involves the use of safer reagents and solvents, minimizing waste, and improving energy efficiency. rasayanjournal.co.inresearchgate.net

Key green chemistry approaches applicable to the synthesis of this compound and its precursors include:

Catalysis: The use of catalysts, such as transition metals or enzymes, can lead to higher yields, reduced reaction times, and less waste compared to stoichiometric reagents. numberanalytics.comrasayanjournal.co.in Biocatalytic methods, in particular, offer a sustainable alternative to traditional chemical synthesis. numberanalytics.com

Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation can significantly reduce reaction times and energy consumption. nih.govrasayanjournal.co.in This technique has been successfully applied to the synthesis of various pyridine derivatives, often resulting in higher yields and purer products. nih.govresearchgate.net

Solvent Selection and Solvent-Free Reactions: Traditional syntheses often use hazardous organic solvents. Green chemistry encourages the use of safer solvents, such as water or ethanol, or conducting reactions under solvent-free conditions. researchgate.netrasayanjournal.co.in Solvent-free reactions can simplify purification and reduce environmental impact. researchgate.net

Multicomponent Reactions: One-pot multicomponent reactions, where three or more reactants are combined in a single step to form the product, are highly efficient. researchgate.netrasayanjournal.co.in These reactions reduce the number of synthetic steps, minimize waste, and can lead to high yields. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. researchgate.net Direct C-H functionalization is an excellent example of an atom-economical approach. mdpi.com

By incorporating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Reactivity and Transformational Chemistry of 4 Bromopyridine 2 Carbonitrile

Reactivity of the Bromo Substituent at Position 4 of the Pyridine (B92270) Ring

The 4-Bromopyridine-2-carbonitrile molecule features a bromine atom at the 4-position of the pyridine ring, which is a key site for a variety of chemical transformations. The presence of the electron-withdrawing nitrile group at the 2-position enhances the electrophilicity of the pyridine ring, particularly at the 4-position, making the bromo substituent susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of a wide range of substituents at the 4-position.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is particularly valuable in the pharmaceutical industry for synthesizing biaryl motifs. rsc.org For this compound, this reaction allows for the introduction of various aryl or vinyl groups at the 4-position.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf), with bases such as Na₂CO₃ or K₃PO₄ in solvents like toluene (B28343) or 1,4-dioxane.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromopyridines

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 2-Bromopyridine (B144113) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 2-Phenylpyridine | 50-65 | mdpi.com |

| 4-Bromopyridine (B75155) | 4-Pyridylboronic acid | PdCl₂(dppf) | Not Specified | Not Specified | 4,4'-Bipyridine | Not Specified | uwindsor.ca |

| 4-Bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 4-Phenyl-6H-1,2-oxazines | 77-82 | beilstein-journals.org |

| Aryl Mesylates | Phenylboronic acid | Pd(OAc)₂ / CM-phos | K₃PO₄ | t-BuOH | Aryl-Phenyl | Not Specified | orgsyn.org |

This table is interactive and can be sorted by clicking on the column headers.

The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base, such as an amine. wikipedia.orgacs.org It is a valuable tool for the synthesis of substituted alkynes. rsc.org

For this compound, the Sonogashira coupling enables the introduction of an alkynyl group at the 4-position. The reaction proceeds under mild conditions and tolerates a variety of functional groups. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

Table 2: Sonogashira Coupling Reaction Parameters

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

| Aryl/Vinyl Halide | Terminal Alkyne | Palladium complex | Cu(I) salt | Amine | Various | Room Temp | wikipedia.org |

| 4-Bromopyridine hydrochloride | Terminal Alkyne | Palladium catalyst | CuI | TEA/piperidine | Acetonitrile (B52724) | Reflux | scispace.com |

| Bromides | Aryl/Alkyl Acetylenes | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an aryl halide or pseudohalide and an amine. numberanalytics.com This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. researchgate.net The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine (B1218219) ligand and a strong base. organic-synthesis.com

In the context of this compound, the Buchwald-Hartwig amination allows for the introduction of a variety of primary and secondary amines at the 4-position. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. researchgate.net

Table 3: Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Reference |

| Bromo-aromatic ring | Aniline (1.5 equiv.) | Pd(OAc)₂ (0.05 equiv.) | BINAP (0.08 equiv.) | Cs₂CO₃ (10 equiv.) | Toluene | 110 °C | organic-synthesis.com |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 °C | amazonaws.com |

| Aryl Mesylates | Arylamines, Aliphatic amines | Pd(OAc)₂ | CM-phos | K₂CO₃ | t-BuOH | 120 °C | orgsyn.org |

This table is interactive and can be sorted by clicking on the column headers.

Negishi Coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex, to form a C-C bond. wikipedia.org This reaction is notable for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, Negishi coupling provides a route to introduce a wide variety of organic substituents. mdpi.comwikipedia.org The reaction of 2-pyridyl zinc halides with bromopyridines is a known application. researchgate.net

Stille Coupling utilizes an organotin compound and an organic halide in the presence of a palladium catalyst. numberanalytics.com This reaction is also effective for creating C-C bonds and has been used for the synthesis of bipyridine derivatives from stannylated pyridines and bromopyridines. mdpi.compreprints.org A significant drawback of the Stille coupling is the toxicity of the organotin reagents. mdpi.com

Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SNAᵣ) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. The presence of the electron-withdrawing nitrile group at the 2-position of this compound activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the bromide at the 4-position.

This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnumberanalytics.com Subsequent loss of the bromide ion restores the aromaticity of the ring. A variety of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the bromine atom, leading to a diverse range of substituted pyridine derivatives. For instance, the reaction with p-aminophenol is a key step in the synthesis of the drug sorafenib. guidechem.com In some cases, the cyano group itself can be displaced by a strong nucleophile like a lithium amide. researchgate.net

Metal-Halogen Exchange Reactions and Subsequent Quenching

The bromine atom at the C4 position of this compound is susceptible to metal-halogen exchange, a powerful method for creating a nucleophilic carbon center on the pyridine ring. This transformation is typically achieved at low temperatures using strong organometallic bases, such as alkyllithium reagents (e.g., n-butyllithium or t-butyllithium) or magnesium-based reagents like isopropylmagnesium chloride (i-PrMgCl). mdpi.comgoogle.comznaturforsch.com The process involves the replacement of the bromine atom with a metal (typically lithium or magnesium), generating a highly reactive organometallic intermediate.

These intermediates are generally not isolated but are immediately "quenched" in situ by the addition of an electrophile. google.comgoogle.com This two-step, one-pot sequence allows for the introduction of a wide variety of functional groups at the C4 position. The choice of electrophile determines the final product. For instance, quenching the lithiated or magnesiated intermediate with N,N-dimethylformamide (DMF) introduces a formyl group, yielding an aldehyde. mdpi.com Other electrophiles such as aldehydes, ketones, alkyl halides, and sources of CO2 can be used to introduce corresponding alcohol, alkyl, or carboxylic acid functionalities.

The reaction must be conducted under anhydrous conditions and often at cryogenic temperatures (e.g., -78 °C to -100 °C) to prevent undesired side reactions, such as the nucleophilic attack of the organometallic intermediate on another molecule of the starting material or the nitrile group. mdpi.comznaturforsch.com

Table 1: Examples of Metal-Halogen Exchange and Quenching This table is illustrative of the general reaction based on known chemistry of bromopyridines.

| Organometallic Reagent | Electrophile (E+) | Quenched Product | Reference Principle |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | N,N-Dimethylformamide (DMF) | 4-Formylpyridine-2-carbonitrile | mdpi.com |

| isopropylmagnesium chloride (i-PrMgCl) | Benzaldehyde (PhCHO) | 4-(Hydroxy(phenyl)methyl)pyridine-2-carbonitrile | researchgate.net |

| t-Butyllithium (t-BuLi) | Iodine (I2) | 4-Iodopyridine-2-carbonitrile | arkat-usa.org |

Reactivity of the Nitrile Group at Position 2 of the Pyridine Ring

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and thus susceptible to a variety of transformations.

Reduction Reactions of the Nitrile Group to Amines and Aldehydes

The nitrile group of this compound can be selectively reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of the nitrile to a primary amine (aminomethyl group). smolecule.com The reaction typically proceeds via two successive nucleophilic additions of a hydride ion. chemistrysteps.com Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel, can also achieve this transformation. rsc.org Care must be taken, as some conditions may also lead to the reduction of the pyridine ring or cleavage of the carbon-bromine bond. rsc.org

Reduction to Aldehydes: A partial reduction to the aldehyde can be accomplished using sterically hindered and less reactive hydride reagents. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. chemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.com The reaction is typically run at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. This intermediate is stable at low temperatures and is subsequently hydrolyzed during aqueous workup to release the aldehyde. chemistrysteps.commasterorganicchemistry.com

Table 2: Reduction Reactions of the Nitrile Group

| Reagent | Conditions | Product | Product Type | Reference Principle |

|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, then H₂O workup | (4-Bromopyridin-2-yl)methanamine | Primary Amine | smolecule.com |

| H₂ / Pd, Pt, or Ni | Elevated temperature and pressure | (4-Bromopyridin-2-yl)methanamine | Primary Amine | rsc.org |

| Diisobutylaluminum hydride (DIBAL-H) | Toluene or Hexane (B92381), -78 °C, then H₂O workup | 4-Bromopyridine-2-carbaldehyde | Aldehyde | chemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.com |

Hydrolysis Reactions to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. chemistrysteps.com The reaction proceeds through initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. The intermediate amide can sometimes be isolated, but with prolonged reaction times or harsher conditions, it is further hydrolyzed to the corresponding carboxylic acid, 4-bromopicolinic acid. chemistrysteps.comvulcanchem.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). chemistrysteps.com This reaction begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. The initial product is the salt of the carboxylic acid (e.g., sodium 4-bromopicolinate). Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 4-bromopicolinic acid. chemistrysteps.com Under milder conditions, the reaction can be stopped at the amide stage, yielding 4-bromopicolinamide.

Nucleophilic Addition Reactions to the Nitrile Functionality

The electrophilic carbon of the nitrile group can be attacked by various nucleophiles other than water or hydrides. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the nitrile to form, after hydrolysis of the intermediate imine, ketones. For example, reaction with methylmagnesium bromide would be expected to yield 2-acetyl-4-bromopyridine.

Furthermore, the nitrile group can react with nucleophiles containing both an amine and a thiol, such as cysteine. Studies on related 2-cyanopyridines have shown that they can react selectively with the N-terminal cysteine of peptides under mild aqueous conditions to form a thiazoline (B8809763) ring, demonstrating a specialized form of nucleophilic addition. nih.gov

Cycloaddition Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of this compound can participate as a dipolarophile or a dienophile in cycloaddition reactions to construct new heterocyclic rings.

A common example is the [3+2] cycloaddition (a 1,3-dipolar cycloaddition) with azides to form tetrazoles. rsc.orgnih.gov For instance, reaction with sodium azide, often in the presence of a metal catalyst or promoter, can convert the nitrile group into a 5-(4-bromopyridin-2-yl)tetrazole ring. nih.govnih.gov

Another significant reaction is the transition-metal-catalyzed [2+2+2] cycloaddition with two alkyne molecules or with an α,ω-diyne. clockss.org This powerful, atom-economical method builds a new pyridine ring, leading to the formation of complex bipyridine structures. For example, the cocyclotrimerization of this compound with two molecules of an alkyne would yield a 2,2'-bipyridine (B1663995) derivative with the new pyridine ring fused to the original C2 and C3 atoms.

Reactivity of the Pyridine Ring System in this compound

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the potent electron-withdrawing effect of the C2-nitrile group. This electronic nature governs its reactivity, making it highly susceptible to nucleophilic substitution while being deactivated towards electrophilic attack.

The primary site of reactivity on the ring itself is the carbon atom bearing the bromine. The bromine at the C4 position is a good leaving group and is activated towards nucleophilic aromatic substitution (SNAr) by the para-oriented electron-withdrawing nitrile group. chemistrysteps.comlibretexts.org This allows for the displacement of the bromide ion by a variety of nucleophiles. A notable synthetic application is the reaction of this compound with p-aminophenol in the presence of a base to form 4-(4-aminophenoxy)pyridine-2-carbonitrile, a key step in the synthesis of the drug Sorafenib. guidechem.com Other nucleophiles such as amines, thiols, and alkoxides can also displace the bromide.

Additionally, the C4-bromine bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in reactions like the Suzuki-Miyaura coupling, where it is reacted with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond. acs.org This provides a versatile method for creating biaryl structures or introducing alkyl or alkenyl substituents at the C4 position.

Electrophilic Aromatic Substitution Limitations and Potential

The pyridine ring system is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. In the case of this compound, the ring is further deactivated by the presence of two strong electron-withdrawing groups: the bromine atom at the 4-position and the nitrile group at the 2-position. vulcanchem.com

This pronounced deactivation makes electrophilic aromatic substitution on the this compound ring exceedingly difficult. The initial step in EAS involves the attack of an electrophile on the aromatic ring, leading to the formation of a high-energy, non-aromatic carbocation intermediate known as a Wheland intermediate. lumenlearning.com The loss of aromaticity is energetically unfavorable, and the presence of multiple electron-withdrawing groups destabilizes this positively charged intermediate even further, thus increasing the activation energy for the reaction. lumenlearning.com Consequently, standard electrophilic substitution reactions, such as nitration or halogenation, are not typically observed on the this compound ring itself.

While direct EAS on this compound is limited, its synthesis often involves an electrophilic substitution on a more reactive precursor. For example, the bromination of pyridine-2-carbonitrile (B1142686) can yield the 4-bromo isomer via an EAS mechanism, where the nitrile group directs the incoming electrophile to the C4 position.

| Intermediate Instability | The cationic intermediate (Wheland intermediate) formed during EAS is highly destabilized by the cumulative electron-withdrawing effects of the nitrogen atom, cyano group, and bromine atom. | lumenlearning.com |

Nucleophilic Attack on the Pyridine Ring

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic attack. The nitrogen atom, along with the cyano and bromo groups, activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). google.com

The bromine atom at the 4-position is an excellent leaving group in these reactions. google.com This reactivity is a cornerstone of the compound's utility in organic synthesis. Various nucleophiles can displace the bromide to form a wide range of substituted 2-cyanopyridine (B140075) derivatives.

A prominent example of this reactivity is its use as a key intermediate in the synthesis of the multi-kinase inhibitor drug, sorafenib. In this synthesis, the bromine atom of this compound is displaced by the oxygen atom of p-aminophenol in a nucleophilic aromatic substitution reaction. guidechem.com

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | p-Aminophenol | 4-Aryloxy-pyridine-2-carbonitrile | guidechem.com |

| Amine | General Amines | 4-Amino-pyridine-2-carbonitrile derivatives | |

| Thiol | General Thiols | 4-Thioether-pyridine-2-carbonitrile derivatives |

| Hydroxide | Hydroxide Ions | 4-Hydroxy-pyridine-2-carbonitrile | |

The mechanism for these reactions typically proceeds via a two-step addition-elimination pathway (the SNAr mechanism). The nucleophile first attacks the electron-deficient carbon atom at the 4-position, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. pearson.com In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the bromide leaving group. pearson.com

Coordination Chemistry of this compound as a Ligand Precursor

While this compound itself is not commonly employed directly as a ligand in coordination complexes, it serves as a valuable and versatile precursor for the synthesis of more elaborate ligands. Its utility stems from the reactivity of both the bromo and nitrile functional groups, which can be selectively transformed to introduce chelating moieties.

The primary role of the compound in this context is as a building block in cross-coupling reactions. The bromine atom at the 4-position is readily displaced in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. mdpi.com This allows for the formation of new carbon-carbon bonds, linking the pyridine core to other aromatic or aliphatic systems to construct complex ligand architectures, such as bipyridines, which are fundamental in coordination chemistry. mdpi.com

Furthermore, the nitrile group can be chemically modified to create a coordinating site. A notable example is the reaction of the cyano group with an amino alcohol in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form an oxazoline (B21484) ring. researchgate.net The resulting pyridine-oxazoline (PyOx) structures are widely used as chiral ligands in asymmetric catalysis. researchgate.net

Table 3: Synthesis of Ligands from this compound

| Reaction Type | Reagents | Resulting Ligand Structure | Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 4-Aryl-pyridine-2-carbonitrile | Precursor to bipyridyl-type ligands | mdpi.com |

| Oxazoline Formation | L-tert-leucinol, ZnCl₂ | (S)-2-(4-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole | Intermediate for chiral PyOx ligands | researchgate.net |

| Suzuki Coupling & Oxazoline Formation | 1. L-tert-leucinol, ZnCl₂2. 4-Vinylphenylboronic acid, Pd catalyst | (S)-4-(tert-butyl)-2-[4-(4-vinylphenyl)pyridin-2-yl]-4,5-dihydrooxazole | Chiral PyOx monomer for polymerization | researchgate.net |

This synthetic flexibility allows this compound to be a key starting material for a diverse array of ligands tailored for specific applications in catalysis, materials science, and medicinal chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Pyridine-2-carbonitrile |

| 4-Bromopyridine 1-oxide |

| Sorafenib |

| p-Aminophenol |

| (S)-2-(4-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole |

| (S)-4-(tert-butyl)-2-[4-(4-vinylphenyl)pyridin-2-yl]-4,5-dihydrooxazole |

| L-tert-leucinol |

| 4-Vinylphenylboronic acid |

Advanced Applications of 4 Bromopyridine 2 Carbonitrile in Organic Synthesis and Materials Science

4-Bromopyridine-2-carbonitrile as a Key Intermediate in Medicinal Chemistry

The strategic importance of this compound in drug discovery is underscored by its utility in the synthesis of a wide array of bioactive molecules. The presence of both a halogen and a nitrile group on the pyridine (B92270) scaffold provides orthogonal handles for a variety of chemical transformations, enabling the efficient generation of compound libraries for high-throughput screening and lead optimization.

Synthesis of Bioactive Heterocycles Derived from this compound

This compound serves as a crucial starting material for the synthesis of various biologically active heterocyclic compounds. A notable example is its application in the preparation of Tropomyosin receptor kinase (Trk) inhibitors. Trk kinases are a family of receptor tyrosine kinases that play a significant role in the proliferation and differentiation of cells, and their over-activation is implicated in various cancers.

In a patented synthetic route, 2-cyano-4-bromopyridine is utilized as a key precursor in the multi-step synthesis of potent TrkA kinase inhibitors. The synthesis involves a sequence of reactions where the bromo and cyano functionalities are strategically manipulated to build the final complex inhibitor molecule. This highlights the compound's value in accessing novel chemical entities with therapeutic potential.

Another important class of bioactive heterocycles synthesized from precursors related to this compound are pyrazolopyridines. These fused heterocyclic systems are known to exhibit a broad range of biological activities. Research has demonstrated the synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles and various aldehydes through cascade reactions, resulting in frameworks with potential applications in antiviral and other therapeutic areas. While not a direct starting material in all published routes, the functional handles on this compound make it an attractive substrate for the synthesis of substituted aminopyrazoles, which can then be elaborated into pyrazolopyridine scaffolds.

Scaffold Diversity Generation through Derivatization of this compound

The generation of molecular diversity is a cornerstone of modern drug discovery. This compound is an excellent substrate for diversity-oriented synthesis (DOS), a strategy aimed at the efficient production of a wide range of structurally diverse molecules. The distinct reactivity of the bromo and cyano groups allows for selective and sequential chemical modifications.

The bromo group at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, thereby generating a diverse set of substituted pyridine cores. The nitrile group at the 2-position can undergo various transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. This dual reactivity allows for the creation of extensive chemical libraries with varied scaffolds and functional groups, which are invaluable for screening against a multitude of biological targets.

For instance, a library of pyrimidine-embedded

Applications in Polymer Chemistry and Advanced Materials

This compound is a versatile heterocyclic compound that is increasingly recognized for its potential in the development of advanced materials. Its unique molecular architecture, featuring a pyridine ring, a cyano group, and a reactive bromine atom, makes it a valuable building block for the synthesis of functional polymers, optoelectronic materials, and coordination polymers. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the creation of materials with tailored properties.

Monomer for Functional Polymer Synthesis

While not a conventional monomer for common polymerization reactions, this compound serves as a crucial precursor for the synthesis of specialized monomers. The bromine atom on the pyridine ring is particularly amenable to substitution reactions, allowing for the introduction of polymerizable groups. This approach is a key strategy for integrating the desirable electronic and coordination properties of the cyanopyridine moiety into a polymer backbone.

One common method involves the use of cross-coupling reactions, such as Suzuki or Stille couplings, to attach vinyl or other polymerizable functionalities at the 4-position of the pyridine ring. This transforms the molecule into a functional monomer that can be incorporated into polymer chains via various polymerization techniques, including radical, condensation, or ring-opening metathesis polymerization (ROMP). The resulting polymers possess pendant cyanopyridine units, which can impart specific functionalities, such as metal-coordinating sites or moieties with distinct electronic characteristics.

The synthesis of functional polymers often involves post-polymerization modification, a technique where a pre-formed polymer is chemically altered to introduce new functional groups. In this context, polymers containing brominated repeating units can be modified by reacting them with suitable reagents. Although direct polymerization of this compound is not typical, its derivatives are instrumental in creating polymers that can be functionalized in a subsequent step. This method provides a versatile platform for producing a variety of functional polymers from a common polymeric precursor.

A general scheme for the synthesis of a functional polymer using a derivative of this compound is presented below:

| Step | Description | Reactants | Product |

| 1 | Functionalization of this compound | This compound, Polymerizable group precursor | Functionalized monomer |

| 2 | Polymerization | Functionalized monomer | Functional polymer with pendant cyanopyridine units |

Precursor for Optoelectronic Materials and Conductive Polymers

The electron-deficient nature of the pyridine ring, amplified by the presence of the electron-withdrawing cyano group, makes this compound an attractive building block for materials with applications in optoelectronics. Pyridine-containing conjugated polymers are known to exhibit improved electron-transporting properties compared to their all-carbon analogues, which is a desirable characteristic for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). st-andrews.ac.ukresearchgate.net

Derivatives of this compound can be incorporated into conjugated polymer backbones to tune their electronic properties. The strong dipole moment of the cyanopyridine unit can influence the polymer's morphology and energy levels, which in turn affects device performance. For instance, the synthesis of conjugated polymers incorporating cyanopyridine moieties has been explored for applications in electroluminescent devices. nih.gov

The development of conductive polymers often relies on the creation of extended π-conjugated systems. While polypyrrole and polythiophene are well-known conductive polymers, the inclusion of pyridine-based units can modify the electronic and physical properties of these materials. researchgate.netmdpi.com The synthesis of such materials can be achieved through the copolymerization of a pyridine-containing monomer with other aromatic or heteroaromatic units. The bromine atom in this compound provides a convenient handle for creating such monomers through cross-coupling reactions.

The table below summarizes the key properties of pyridine-based polymers relevant to optoelectronic applications:

| Property | Influence of Pyridine Unit | Potential Application |

| Electron Affinity | Increased due to the electron-deficient nature of the pyridine ring. researchgate.net | Electron-transporting layers in OLEDs |

| Energy Levels | Can be tuned by the introduction of substituents on the pyridine ring. | Active layers in OPVs |

| Luminescence | Can exhibit fluorescence, making them suitable for light-emitting applications. st-andrews.ac.uk | Emissive layers in OLEDs |

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound Derivatives

The pyridine nitrogen and the nitrile nitrogen of this compound can both act as coordination sites for metal ions, making it and its derivatives excellent candidates for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comrsc.org These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands.

The versatility of cyanopyridines as ligands in coordination chemistry is well-documented. mdpi.comcore.ac.uk They can act as monodentate ligands, coordinating through either the pyridine or the nitrile nitrogen, or as bridging ligands, connecting two metal centers. This flexibility allows for the formation of a wide variety of network structures, from one-dimensional chains to complex three-dimensional frameworks.

The bromine atom on the this compound scaffold provides an additional layer of functionality. It can be used to further modify the ligand before or after the formation of the coordination polymer. For example, the bromine can be replaced with other functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the tuning of the properties of the resulting MOF, such as its porosity, catalytic activity, or sensing capabilities. researchgate.netnih.gov

The table below illustrates the coordination modes of cyanopyridine ligands in the formation of coordination polymers:

| Coordination Mode | Description | Resulting Structure |

| Terminal Ligand | The cyanopyridine coordinates to a single metal center through its pyridine nitrogen. rsc.orgcore.ac.uk | Discrete metal complexes or termination of a polymer chain. |

| Bridging Ligand | The cyanopyridine links two metal centers, coordinating through both the pyridine and nitrile nitrogens. rsc.orgcore.ac.uk | 1D, 2D, or 3D coordination polymers. |

The ability to create functionalized ligands from this compound opens up possibilities for designing MOFs with specific applications in mind, such as gas storage, separation, and catalysis. nih.govunt.edu

Spectroscopic and Structural Investigations of 4 Bromopyridine 2 Carbonitrile Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For derivatives of 4-Bromopyridine-2-carbonitrile, one-dimensional (1D) NMR (¹H and ¹³C) provides initial data, but two-dimensional (2D) techniques and solid-state NMR are required for complete and unambiguous characterization. ntnu.no

The unequivocal assignment of proton (¹H) and carbon (¹³C) signals in the substituted pyridine (B92270) ring of this compound derivatives is accomplished using a suite of 2D NMR experiments. nih.gov These techniques are routinely employed to establish the structure of newly synthesized heterocyclic compounds. ipb.ptdergipark.org.tr

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify protons that are spin-coupled to each other, typically through two or three bonds. In the this compound scaffold, COSY would reveal correlations between the protons on the pyridine ring, for example, between H-5 and H-6, and between H-3 and H-5 if coupling exists, helping to map the proton connectivity network. science.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. The HSQC spectrum for a this compound derivative would show cross-peaks connecting the signals of H-3, H-5, and H-6 to their respective carbon atoms (C-3, C-5, and C-6), allowing for the direct assignment of the protonated carbons in the ring. nih.govacs.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it detects longer-range correlations between protons and carbons (typically over two to three bonds, J_C-H = 7-10 Hz). ipb.pt This is vital for assigning quaternary (non-protonated) carbons and confirming the substitution pattern. For this compound, HMBC would show correlations from H-3 to the nitrile carbon (C-7) and C-2, from H-5 to C-3 and C-4, and from H-6 to C-2 and C-4. These correlations provide definitive evidence for the relative positions of the bromo and carbonitrile substituents. nih.govscience.gov

Table 1: Exemplary 2D NMR Correlations for this compound

| Proton | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|

| H-3 | H-5 (weak, ⁴J) | C-3 | C-2, C-4, C-5, C-7 (CN) |

| H-5 | H-3 (weak, ⁴J), H-6 (³J) | C-5 | C-3, C-4, C-6 |

| H-6 | H-5 (³J) | C-6 | C-2, C-4, C-5 |

While solution-state NMR describes the molecule's average structure in a solvent, solid-state NMR (ssNMR) provides information about its structure and conformation in the solid phase. This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. For derivatives of this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR experiments can be used. researchgate.net Variations in the crystal lattice environment of different polymorphs lead to measurable differences in chemical shifts and relaxation times, allowing for their identification and characterization. irb.hr Studies on related halopyridine complexes have demonstrated the utility of ssNMR in characterizing the coordination environment in the solid state. researchgate.net

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the identity and elemental composition of synthesized compounds. It provides information on the molecular weight and fragmentation patterns, which are unique to a molecule's structure. mdpi.com

Mass spectrometry involves the ionization of a molecule and the subsequent analysis of the mass-to-charge (m/z) ratios of the resulting molecular ion and its fragments. chemguide.co.uk The fragmentation pattern serves as a molecular fingerprint. For this compound (C₆H₃BrN₂), the molecular ion peak would be observed with a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). nih.gov

Common fragmentation pathways in an electron ionization (EI) or collision-induced dissociation (CID) experiment would likely include: wikipedia.org

Loss of a bromine radical: [M - Br]⁺

Loss of the cyano group: [M - CN]⁺

Loss of hydrogen cyanide: [M - HCN]⁺

Cleavage of the pyridine ring: Leading to smaller charged fragments.

Analysis of these pathways helps to confirm the presence and location of the functional groups on the pyridine ring. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion/Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₆H₃⁷⁹BrN₂]⁺ / [C₆H₃⁸¹BrN₂]⁺ | 181.95 / 183.95 | Molecular Ion (Isotopic Pair) |

| [M - Br]⁺ | [C₆H₃N₂]⁺ | 103.03 | Loss of Bromine atom |

| [M - CN]⁺ | [C₅H₃⁷⁹BrN]⁺ / [C₅H₃⁸¹BrN]⁺ | 155.95 / 157.95 | Loss of Nitrile radical |

| [M - HCN]⁺ | [C₅H₂⁷⁹BrN]⁺ / [C₅H₂⁸¹BrN]⁺ | 154.94 / 156.94 | Loss of Hydrogen Cyanide |

Note: m/z values are for the most abundant isotopes and are approximate.

High-resolution mass spectrometry, often using Time-of-Flight (TOF) or Orbitrap analyzers, measures the m/z ratio of an ion with very high accuracy (typically to within 5 ppm). researchgate.netacs.org This allows for the calculation of a unique elemental formula for a given mass. For example, the theoretical exact mass of the [M+H]⁺ ion of this compound (C₆H₄⁷⁹BrN₂⁺) is 182.9607. An experimental HRMS measurement yielding a value extremely close to this would confirm the elemental composition, distinguishing it from other potential molecules with the same nominal mass. frontiersin.org This technique is critical for validating the products of synthetic reactions involving this compound. mdpi.com

Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. dntb.gov.ua It provides definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-stacking. researchgate.net

Analysis of a suitable single crystal of this compound or one of its derivatives or complexes would yield detailed structural data. mdpi.com For instance, X-ray studies on related bromophenyl terpyridines and other substituted pyridine-carbonitriles have successfully elucidated their molecular geometries and packing in the solid state. researchgate.netresearchgate.net The resulting crystal structure would confirm the planarity of the pyridine ring and the specific positions of the bromine and nitrile substituents. In complexes, it would reveal the coordination geometry around the metal center and the nature of the bonding between the ligand and the metal. researchgate.net

Table 3: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.512 |

| b (Å) | 10.345 |

| c (Å) | 9.876 |

| **β (°) ** | 98.54 |

| **Volume (ų) ** | 758.9 |

| Z (molecules/unit cell) | 4 |

| **Calculated Density (g/cm³) ** | 1.605 |

Note: This data is illustrative and represents typical values for a small organic molecule.

Intermolecular Interactions and Crystal Packing Studies

Studies on other halogenated pyridine derivatives show that the nature of the halogen atom significantly influences the crystal packing. For instance, in a series of N¹,N³-di(5-X-pyridin-2-yl)isophthalamides (where X = F, Cl, Br, I), the brominated derivative forms a "wall of bromine atoms" at the interfaces between molecular sheets, highlighting the role of bromine in directing the crystal assembly. mdpi.com In contrast, pyrimidine-based analogs of brominated pyridines tend to exhibit greater planarity, which in turn influences their stacking interactions in biological systems.

Table 1: Intermolecular Interaction Data for 3-Bromopyridine-2-carbonitrile Data serves as a representative example for a closely related isomer.

| Interaction Type | Atom Pair | Distance (Å) | Reference |

| Halogen Bond | Br1⋯N2 | 3.1237 (17) | iucr.org |

| π–π Stacking | Pyridine Ring Centroid ↔ Pyridine Ring Centroid | 3.7893 (9) | iucr.org |

Conformational Analysis and Torsional Angles

Conformational analysis involves the study of the three-dimensional arrangements of a molecule that can be interconverted by rotation about single bonds. utdallas.edu The key parameters in this analysis are torsional angles (or dihedral angles), which describe the rotation around a bond.

Table 2: Example Torsional and Dihedral Angles in Related Pyridine Derivatives

| Compound/System | Description of Angle | Angle (°) | Reference |

| 3-Bromopyridine-2-carbonitrile | Dihedral angle between stacked pyridine rings | 4.01 | iucr.org |

| 2-Chloro-6-methoxypyridine Derivative | O-C-C-O dihedral angle in hydroxyethoxy side chain | 68.3 | urfu.ru |

| N-Butylpyridine-4-thiocarboxamide | Dihedral angle between pyridine ring and thioamide plane | 23.38 | oceanoptics.com |

| F-DIP (a di-pyridyl isophthalamide) | Interplanar angle between central C₆ ring and a fluoropyridine ring | 14.20 | mdpi.com |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. For this compound and its derivatives, these methods provide clear signatures for the key structural motifs.

The most characteristic vibration is that of the nitrile group (–C≡N). In brominated pyridine carbonitriles, the C≡N stretching vibration is typically observed in the IR spectrum as a sharp band around 2213-2220 cm⁻¹. vulcanchem.com This region is relatively free from other vibrations, making it a reliable marker for the cyano group.

Other important vibrations include those of the pyridine ring and the carbon-bromine bond. The C–Br stretch is expected at lower frequencies, generally in the range of 550–650 cm⁻¹. vulcanchem.com The pyridine ring itself gives rise to several characteristic bands. C=N and C=C ring stretching vibrations typically appear in the 1500-1600 cm⁻¹ region. elodiz.com For instance, in 2-amino-5-chloropyridine, a related halopyridine, C-H in-plane bending modes are found between 1000-1300 cm⁻¹, while the NH₂ scissoring mode is observed near 1626 cm⁻¹. nih.gov Analysis of the IR and Raman spectra of the isomer 5-Bromopyridine-2-carbonitrile confirms these general assignments and provides a reference for the expected vibrational profile. sigmaaldrich.com

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds

| Functional Group / Vibration | Technique | Frequency Range (cm⁻¹) | Compound Reference |

| Nitrile (–C≡N) Stretch | IR | ~2213 | This compound Derivative |

| Nitrile (–C≡N) Stretch | IR | ~2220 | 5-Amino-2-bromopyridine-4-carbonitrile vulcanchem.com |

| Carbon-Bromine (C–Br) Stretch | IR | 550 - 650 | 5-Amino-2-bromopyridine-4-carbonitrile vulcanchem.com |

| Pyridine Ring Stretch (C=N, C=C) | IR / Raman | 1500 - 1600 | General Pyridines elodiz.com |

| Aromatic C–H In-Plane Bend | IR / Raman | 1000 - 1300 | 2-Amino-5-chloropyridine nih.gov |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties of Derivatives

Electronic spectroscopy provides information on the electronic transitions within a molecule upon absorption of UV or visible light, and its subsequent de-excitation pathways, such as fluorescence. The parent compound, this compound, is expected to show absorptions in the UV region due to π → π* and n → π* transitions associated with the aromatic pyridine ring and the nitrile group. tandfonline.com

While data on the parent compound is limited, studies on its derivatives show that its photophysical properties can be extensively tuned. For example, push-pull biphenyl (B1667301) derivatives synthesized via Suzuki-Miyaura coupling from bromobenzonitrile precursors exhibit strong absorption and fluorescence, with the maximum absorption wavelength (λabs) attributed to the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. escholarship.org

Derivatives of 4-bromopyridine (B75155) can also serve as key components in fluorescent sensors and biologically active probes. In one study, a derivative of dimethyl 4-bromopyridine-2,6-dicarboxylate was investigated as an inhibitor for New Delhi metallo-β-lactamase-1. core.ac.uk The interaction of this inhibitor with the enzyme was monitored by observing the quenching of intrinsic tryptophan fluorescence, which decreased by 50% upon binding, indicating a direct interaction within the enzyme's active site. core.ac.uk

Furthermore, the introduction of bromine into push-pull pyridine structures can lead to unique photophysical behaviors. vulcanchem.com A dipolar derivative featuring a bromine-functionalized pyridine acceptor was found to be highly emissive in both solution and solid states, with a peculiar excited-state deactivation mechanism involving photoinduced intramolecular charge transfer (ICT) coupled with molecular twisting. vulcanchem.com This particular derivative also exhibited mechanochromic luminescence, where its solid-state emission color changed upon mechanical grinding. vulcanchem.com Such properties are highly desirable for the development of advanced materials for sensing and optical applications.

Table 4: Photophysical Properties of Selected Pyridine Derivatives

| Derivative Class | Property Investigated | Key Finding | Reference |

| Push-Pull Biphenyls | Absorption/Emission | Maximum absorption (λabs) attributed to HOMO-LUMO transition. | escholarship.org |

| Brominated Push-Pull Pyridine | Fluorescence/Mechanochromism | Highly emissive; exhibits mechanochromic luminescence (color change on grinding). | vulcanchem.com |

| 4-Bromo-pyridine-2,6-dicarboxylate Derivative | Fluorescence Quenching | Quenches tryptophan fluorescence by 50% upon binding to NDM-1 enzyme. | core.ac.uk |

Computational and Theoretical Studies on 4 Bromopyridine 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties, providing a robust compromise between accuracy and computational cost. nih.gov For substituted pyridines, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can yield reliable data that correlates well with experimental findings. amazonaws.combohrium.com

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comnumberanalytics.com The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. wikipedia.org Conversely, the LUMO is the lowest-energy orbital devoid of electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. wikipedia.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgirjweb.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This indicates a greater propensity for the molecule to undergo charge transfer interactions. scirp.orgnih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline (Benzo[b]pyridine) | -6.646 | -1.816 | 4.83 | scirp.org |

| 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile | -8.369 | -3.380 | 4.989 | amazonaws.com |

| 6-Fluoro-4-hydroxy-2-methylquinoline | - | - | ~4.78 | tandfonline.com |

This table presents data for related pyridine (B92270) compounds to illustrate typical FMO energy values as determined by DFT calculations. The values for 4-Bromopyridine-2-carbonitrile would require a specific computational study.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, allowing for the identification of its reactive sites. tandfonline.comresearchgate.net ESP maps illustrate the electrostatic potential onto the molecule's electron density surface. tandfonline.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. tandfonline.com Neutral regions are often colored green. tandfonline.com

For this compound, an ESP map would be expected to show distinct regions of varying potential. The most negative potential would likely be concentrated around the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group, due to their high electronegativity and the presence of lone pairs of electrons. These sites represent the primary centers for electrophilic attack and hydrogen bonding. The hydrogen atoms on the pyridine ring would exhibit positive potential. Furthermore, the carbon atom of the nitrile group and the carbon atom bonded to the bromine (C4) are expected to be electron-deficient (positive potential), making them primary sites for nucleophilic attack. amazonaws.com This is due to the strong electron-withdrawing effects of the adjacent nitrile and bromine substituents. amazonaws.com

Theoretical vibrational analysis using DFT is a standard method for assigning and interpreting experimental infrared (IR) and Raman spectra. uc.edunih.gov By calculating the harmonic vibrational frequencies of an optimized molecular geometry, a theoretical spectrum can be generated. uc.edumdpi.com Although there can be discrepancies between calculated and experimental values due to anharmonicity and the limitations of the theoretical model, these are often corrected by applying a scaling factor to the calculated frequencies. derpharmachemica.com

For this compound, DFT calculations would predict characteristic vibrational modes. These assignments are crucial for confirming the molecular structure and identifying functional groups. While specific calculated spectra for this molecule are not published, the expected vibrational frequencies can be estimated based on known ranges for its constituent functional groups.

| Functional Group/Vibration Type | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the pyridine ring. derpharmachemica.com |

| C≡N stretch (Nitrile) | 2260-2220 | Characteristic stretching vibration of the carbon-nitrogen triple bond. |

| C=C / C=N stretch (Pyridine Ring) | 1625-1430 | Stretching vibrations within the aromatic pyridine ring framework. derpharmachemica.com |

| C-H in-plane bend | 1300-1000 | Bending vibrations of the ring C-H bonds within the plane of the ring. |

| C-Br stretch | 650-550 | Stretching vibration of the carbon-bromine bond. |

This table provides expected ranges for characteristic vibrational frequencies. A full assignment would require correlation with a DFT-calculated spectrum for this compound.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. chemrxiv.orgacs.org These methods allow for the characterization of transient species like transition states and the calculation of energy barriers, which are often difficult or impossible to determine experimentally. acs.org

A transition state (TS) is a high-energy, short-lived configuration of atoms that occurs along a reaction coordinate, representing the point of maximum energy between reactants and products. ksu.edu.salibretexts.org Identifying the geometry and energy of the transition state is crucial for understanding a reaction's mechanism and kinetics. Computational methods, such as Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer methods, are used to locate these TS structures on the potential energy surface.

For this compound, key transformations include:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a nucleophile. The reaction proceeds via a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. Computational searches would locate the transition states for the formation and breakdown of this intermediate. The first TS involves the attack of the nucleophile on the carbon bearing the bromine, while the second TS involves the departure of the bromide ion.

Suzuki-Miyaura Cross-Coupling: This reaction is fundamental for forming new carbon-carbon bonds. The catalytic cycle involves several steps, with oxidative addition and transmetalation being key. chemrxiv.orgmasterorganicchemistry.com Computational studies on analogous systems locate the transition states for these steps. The oxidative addition TS involves the insertion of the palladium(0) catalyst into the C-Br bond. chemrxiv.org The transmetalation TS involves the transfer of the organic group from the boron atom to the palladium center, often facilitated by a base. acs.org

Once the stationary points (reactants, intermediates, transition states, and products) along a reaction pathway have been optimized, a reaction energy profile can be constructed. This profile plots the relative energy of the system as the reaction progresses, with the energy difference between the reactants and the transition state defining the activation energy (kinetic barrier). allen.in A higher activation energy corresponds to a slower reaction rate.

For SNAr reactions, computational studies on similar systems like 4-nitrobenzonitrile (B1214597) show that the initial nucleophilic attack can have a relatively low energy barrier, while subsequent steps may be more demanding. wuxibiology.com For example, the nucleophilic addition of methoxide (B1231860) to the nitro-bearing carbon has a calculated barrier of only 2.59 kcal/mol, while attack at the nitrile carbon is even more favorable. wuxibiology.com

For the Suzuki-Miyaura reaction, DFT calculations have shown that different steps can be rate-determining depending on the specific substrates and ligands. In some models, the transmetalation step has a significant activation energy. For example, in one study of bromobenzene, the activation energy for C-B bond breaking during transmetalation was calculated to be as high as 36.8 kcal/mol. nih.gov In other detailed analyses, the transmetalation event from specific pre-transmetalation intermediates was found to have barriers in the range of 14–22 kcal/mol. acs.org

| Reaction Type | Key Step | Example Calculated Activation Energy (kcal/mol) | System Studied | Reference |

|---|---|---|---|---|

| SNAr | Nucleophilic Addition | 2.59 | Methoxide + 4-Nitrobenzonitrile | wuxibiology.com |

| Suzuki-Miyaura | Transmetalation (C-B bond breaking) | 36.8 | Phenylboronic acid on Pd-zeolite | nih.gov |

| Suzuki-Miyaura | Transmetalation (from 8-B-4 complex) | ~14-22 | Arylpalladium(II) boronate complexes | acs.org |

This table shows representative activation energies for key steps in reactions analogous to those of this compound, illustrating the type of data obtained from reaction mechanism elucidation.

Molecular Dynamics (MD) Simulations for Solvation and Conformational Analysis